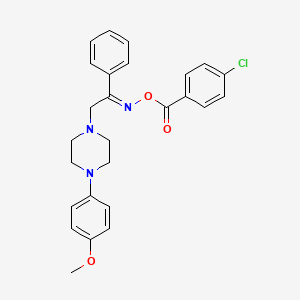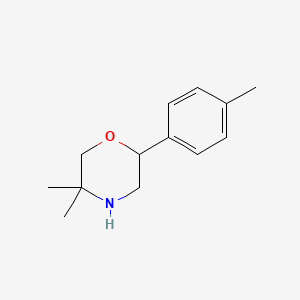
(1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol: is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a difluorophenyl substituent at the 1-position. The stereochemistry at the 1-position is specified as (1S), indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. For example, the reduction of (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol can be performed using a suitable reducing agent under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification, and crystallization to obtain the final product in its desired enantiomeric form.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interact with nucleic acids. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
- 3,5-difluorobenzoic acid
- tert-butyl diethylphosphonoacetate
Uniqueness
(1S)-2-amino-1-(3,4-difluorophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
(1S)-2-amino-1-(3,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
CXJWXUGRWAXKAF-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13070811.png)

![Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13070818.png)
![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13070828.png)

![Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate](/img/structure/B13070838.png)




![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)



